Ochrocarpinone C
Description
Ochrocarpinone C is a naturally occurring polyphenolic compound isolated from plants of the genus Ochrocarpus (Clusiaceae family). It is characterized by a unique tetracyclic framework with hydroxyl and prenyl substituents, contributing to its bioactivity .
Properties
Molecular Formula |
C33H42O5 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
8-benzoyl-4-(2-hydroxypropan-2-yl)-9,9-dimethyl-1,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)28-24(18-25(38-28)31(7,8)37)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3 |
InChI Key |
PHBDYBJOGVFIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CC2(C3=C(CC(O3)C(C)(C)O)C(=O)C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C |
Synonyms |
ochrocarpinone C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ochrocarpinone C belongs to a class of prenylated polyphenols, sharing structural motifs with compounds such as Ochrocarpinone A, Ochrocarpinone B, and Garcinol. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Prenylation: this compound’s prenyl group enhances membrane permeability compared to non-prenylated analogs like Epigallocatechin gallate .
- Bioactivity: Unlike Garcinol, which exhibits broad-spectrum antiviral activity, this compound shows selective cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Structural Complexity: this compound’s tetracyclic core differentiates it from simpler polyphenols like Resveratrol, enabling stronger interactions with cellular targets .
Comparison with Functionally Similar Compounds
This compound’s antioxidant properties align with flavonoids such as Quercetin and Curcumin, but its mechanism diverges:
Table 2: Functional Efficacy in Antioxidant Assays
Key Findings :
- This compound outperforms Quercetin and Curcumin in DPPH assays, likely due to its hydroxyl-rich aromatic system .
- Its moderate metal chelation capacity suggests a dual antioxidant mechanism (radical scavenging + enzyme modulation) .
Q & A
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent cytotoxicity thresholds?
- Methodology: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply mixed-effects models to account for inter-experiment variability. Report confidence intervals and use bootstrap resampling for small datasets .
Methodological Considerations
- Literature Review : Systematically search databases (PubMed, SciFinder) using Boolean operators. Apply PICO framework to refine questions and avoid redundancy .
- Data Interpretation : Use PRISMA guidelines for meta-analyses and CONSORT for preclinical studies. Address heterogeneity via sensitivity analysis .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo work and cite original synthesis protocols to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
